molecular formula C9H13ClN2O B1341687 N-(4-(Aminomethyl)phenyl)acetamide hydrochloride CAS No. 25027-73-0

N-(4-(Aminomethyl)phenyl)acetamide hydrochloride

Cat. No. B1341687
CAS RN: 25027-73-0
M. Wt: 200.66 g/mol
InChI Key: XRMOGBIMJARNHT-UHFFFAOYSA-N
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Description

N-(4-(Aminomethyl)phenyl)acetamide hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, similar compounds with related functional groups and structures have been synthesized and studied for various applications, including the treatment of overactive detrusor, hydrogen bond studies, and as potential anticancer drugs. These compounds typically contain an acetamide moiety linked to an aromatic system with various substituents that can influence their physical, chemical, and biological properties [

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research by Coleman et al. (2000) investigates the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, highlighting the complex metabolic pathways involved in the bioactivation of these compounds, potentially leading to carcinogenic outcomes. This study underscores the significance of understanding the metabolic fate of chemical compounds for assessing their safety and environmental impact Environmental Health Perspectives.

Synthesis and Antimalarial Activity

Werbel et al. (1986) discuss the synthesis and antimalarial activity of a series of compounds, demonstrating the potential for chemical compounds in developing new therapeutic agents against malaria. This research exemplifies how structural modifications can influence biological activity, paving the way for the design of more effective drugs Journal of Medicinal Chemistry.

Aqueous Chlorination of Atenolol

DellaGreca et al. (2009) explore the reaction of the drug atenolol with hypochlorite, simulating wastewater disinfection conditions. The study identifies chlorinated products and their phytotoxic activity, highlighting environmental and health considerations in pharmaceutical waste management Chemosphere.

Chemoselective Acetylation Using Immobilized Lipase

Magadum and Yadav (2018) demonstrate chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, a process relevant for the synthesis of antimalarial drugs. This research contributes to the development of green chemistry processes by employing enzymatic reactions for selective synthesis ACS Omega.

properties

IUPAC Name

N-[4-(aminomethyl)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-7(12)11-9-4-2-8(6-10)3-5-9;/h2-5H,6,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMOGBIMJARNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589623
Record name N-[4-(Aminomethyl)phenyl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(Aminomethyl)phenyl)acetamide hydrochloride

CAS RN

25027-73-0
Record name N-[4-(Aminomethyl)phenyl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(aminomethyl)phenyl]acetamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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